An In-depth Technical Guide to 2-(3-Fluorophenyl)-2-methylpropanoic Acid
An In-depth Technical Guide to 2-(3-Fluorophenyl)-2-methylpropanoic Acid
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Abstract
This technical guide provides a comprehensive overview of 2-(3-Fluorophenyl)-2-methylpropanoic acid, a fluorinated aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug development. The document details the compound's core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and presents validated analytical methodologies for its characterization and quality control. Furthermore, it discusses the compound's chemical reactivity, potential pharmacological context based on structural analogies, and essential safety protocols. This guide is intended to serve as a foundational resource for scientists, enabling informed experimental design and application development.
Introduction
2-(3-Fluorophenyl)-2-methylpropanoic acid belongs to the class of 2-arylpropanoic acids, a scaffold of significant importance in pharmacology. The introduction of a fluorine atom on the phenyl ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets, making this compound a valuable building block in drug discovery programs.[1] Its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential applications in inflammation and pain management research.[2][3][4] This guide synthesizes critical technical information to facilitate its use in a research and development setting.
Molecular Identity and Physicochemical Properties
The fundamental identity and key physicochemical properties of 2-(3-Fluorophenyl)-2-methylpropanoic acid are summarized below. These parameters are critical for predicting its behavior in various experimental conditions, from reaction solvents to biological media.
| Property | Value | Source(s) |
| Chemical Name | 2-(3-Fluorophenyl)-2-methylpropanoic acid | |
| CAS Number | 93748-20-0 | [1][5] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1][5] |
| Molecular Weight | 182.19 g/mol | [1][5] |
| Chemical Structure | ![]() | |
| InChI Key | SVKJEUSESWZLJH-UHFFFAOYSA-N | [5] |
| Predicted pKa | ~4.5 (Estimated based on benzoic acid and propanoic acid) | |
| Predicted LogP | ~2.5 (Estimated, indicating moderate lipophilicity) | |
| Appearance | White to off-white solid (Typical for this class of compounds) | |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, THF) | |
| Storage Conditions | Store at room temperature, sealed in a dry environment. | [6] |
Synthesis and Purification
The synthesis of 2-arylpropanoic acids can be achieved through various methods, including the carbonylation of aryl halides or the methylation of arylacetonitriles.[7][8][9] A common and reliable laboratory-scale approach involves the α-methylation of a substituted phenylacetic acid derivative.
Proposed Synthesis Workflow: α-Methylation of (3-Fluorophenyl)acetic acid
This protocol is designed as a self-validating system, incorporating in-process checks to ensure the reaction is proceeding as expected before moving to the next step.
Detailed Experimental Protocol
Materials:
-
(3-Fluorophenyl)acetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Methyl Iodide (MeI)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Dianion Formation (Deprotonation):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add diisopropylamine (2.2 equivalents) to anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.2 equivalents) and stir for 30 minutes to form Lithium Diisopropylamide (LDA).
-
Dissolve (3-Fluorophenyl)acetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Causality: Using two equivalents of a strong base like LDA is crucial. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the α-carbon, forming the reactive nucleophilic dianion.
-
-
α-Methylation:
-
Add methyl iodide (2.5 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC). A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.
-
-
Quench and Workup:
-
Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.
-
Acidify the mixture to a pH of ~2 with 2M HCl.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The acidic workup is necessary to protonate the carboxylate, yielding the final carboxylic acid product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the final product.
-
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final compound is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity, while spectroscopic methods confirm the structure.
Expected Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.30-6.90 (m, 4H): Aromatic protons of the fluorophenyl ring. The splitting pattern will be complex due to fluorine-proton coupling.
-
δ ~1.60 (s, 6H): Two equivalent methyl groups at the C2 position.
-
δ (broad s, 1H): Carboxylic acid proton (this peak may be exchangeable with D₂O).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~182 ppm: Carboxylic acid carbonyl carbon.
-
δ ~163 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine (C3 of the phenyl ring).
-
δ ~145-115 ppm: Aromatic carbons.
-
δ ~45 ppm: Quaternary carbon (C2).
-
δ ~25 ppm: Methyl carbons.
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻: Expected at m/z 181.07.
-
Quality Control via RP-HPLC
A robust Reverse-Phase HPLC method is essential for assessing the purity of the synthesized compound and for its quantification in various matrices.
Validation Principle: This method is validated by ensuring system suitability (e.g., consistent retention times and peak shapes for replicate injections of a standard) before analyzing unknown samples. The use of a C18 column is logical for a compound with moderate lipophilicity.[10][11] The acidic mobile phase ensures the carboxylic acid is protonated, leading to better peak shape and retention.
Chemical Reactivity and Stability
The molecule possesses two primary reactive sites: the carboxylic acid group and the fluorophenyl ring.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions), amide bond formation (e.g., using coupling reagents like EDC/HOBt followed by an amine), and reduction to the corresponding primary alcohol (e.g., using strong reducing agents like LiAlH₄).
-
Fluorophenyl Ring: The fluorine atom is a weak deactivator and directs electrophilic aromatic substitution to the ortho and para positions relative to itself. However, the bulky 2-methylpropanoic acid group will provide significant steric hindrance, making substitution at the C2 and C4 positions challenging.
The compound is expected to be stable under standard laboratory conditions.[6] Forced degradation studies (e.g., exposure to strong acid, base, and oxidative conditions) would be necessary to fully characterize its stability profile for pharmaceutical applications.
Potential Biological and Pharmacological Context
While specific biological activity for 2-(3-Fluorophenyl)-2-methylpropanoic acid is not extensively documented in public literature, its structure is highly analogous to the "profen" class of NSAIDs (e.g., Ibuprofen, Flurbiprofen).[2][7] These drugs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.
Authoritative Grounding: The rationale for investigating this compound's anti-inflammatory potential is based on established structure-activity relationships (SAR) for 2-arylpropanoic acids.[3] The presence and position of the fluorine atom could modulate the potency and selectivity for COX-1 versus COX-2, potentially leading to a differentiated therapeutic profile.[4][12] Therefore, a primary avenue of research would be to screen this compound in COX inhibition assays.
Safety and Handling
Based on safety data for structurally similar compounds, 2-(3-Fluorophenyl)-2-methylpropanoic acid should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][13][14]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][15]
-
Avoid contact with skin, eyes, and clothing.[13]
-
Wash hands thoroughly after handling.[15]
-
In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS).[15]
-
Conclusion
2-(3-Fluorophenyl)-2-methylpropanoic acid is a well-defined chemical entity with clear potential as a building block or lead compound in drug discovery, particularly in the anti-inflammatory space. This guide has provided a detailed, experience-based framework for its synthesis, purification, and analysis. The established protocols and workflows are designed to be robust and self-validating, ensuring high-quality material for research. Future investigations should focus on confirming its hypothesized biological activity through in-vitro and in-vivo screening to fully elucidate its therapeutic potential.
References
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Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]
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A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. National Institutes of Health (NIH). [Link]
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An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... ResearchGate. [Link]
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ANALYTICAL METHOD SUMMARIES. U.S. Environmental Protection Agency. [Link]
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Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Institutes of Health (NIH). [Link]
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Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Medical University of Lublin. [Link]
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Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. Keio University. [Link]
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Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]
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An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
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(R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. [Link]
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Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. [Link]
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